molecular formula C11H15BrFN B13026934 (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Cat. No.: B13026934
M. Wt: 260.15 g/mol
InChI Key: NJCFPGOSXYMJJM-SNVBAGLBSA-N
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Description

®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain. The ® configuration indicates that the compound is chiral and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).

    Amine Introduction: The pentan-1-amine chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with ammonia or an amine.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium fluoride (KF)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Dehalogenated amines

    Substitution: Various substituted phenylpentan-1-amines

Scientific Research Applications

Chemistry

®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

Research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its amine functionality.

Industry

The compound can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-4-fluorophenyl)pentan-1-amine
  • ®-1-(2-Chloro-6-fluorophenyl)pentan-1-amine
  • ®-1-(2-Bromo-6-chlorophenyl)pentan-1-amine

Uniqueness

®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m1/s1

InChI Key

NJCFPGOSXYMJJM-SNVBAGLBSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCCCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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